molecular formula C20H30N2O B4882026 Cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone

Cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone

Cat. No.: B4882026
M. Wt: 314.5 g/mol
InChI Key: FEFSBCOGLZFWQU-UHFFFAOYSA-N
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Description

Cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone is a complex organic compound that features a cyclohexyl group, a piperidine ring, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the cyclohexyl group and introduce the piperidine ring through a series of cyclization reactions. The dimethylaniline moiety is then attached via nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The piperidine ring and dimethylaniline moiety are crucial for binding to these targets, which may include enzymes or receptors involved in various biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

cyclohexyl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-15-10-11-18(13-16(15)2)21-19-9-6-12-22(14-19)20(23)17-7-4-3-5-8-17/h10-11,13,17,19,21H,3-9,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFSBCOGLZFWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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